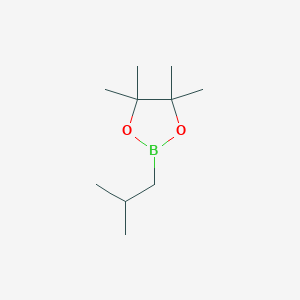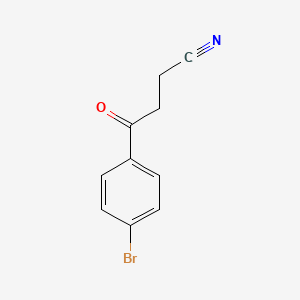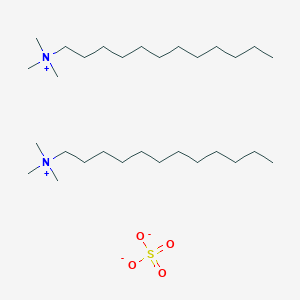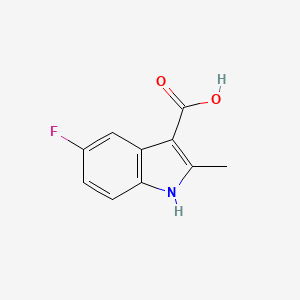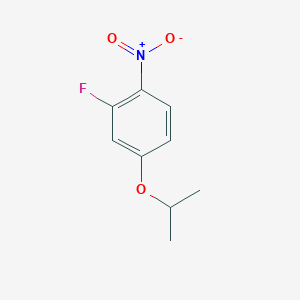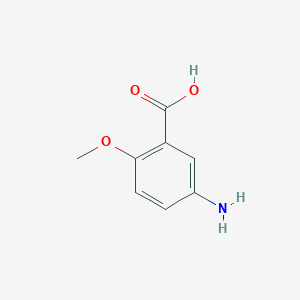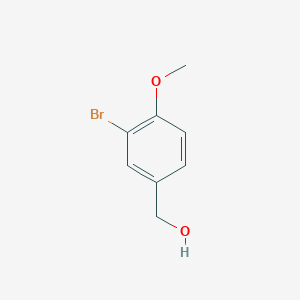
Boc-Aza-DL-Leucin
Übersicht
Beschreibung
2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid is a useful research compound. Its molecular formula is C10H20N2O4 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
The exact mass of the compound 2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomics-Forschung
Boc-Aza-DL-Leucin wird in der Proteomics für die chirale Analyse von Proteinen und Peptiden eingesetzt. Es dient als eine standardmäßige geschützte Aminosäure und hilft bei der Unterscheidung von L- und D-Aminosäuren nach der Peptidkopplung . Dies ist entscheidend für das Verständnis der Proteinstruktur und -funktion, insbesondere im Kontext von Krankheiten, bei denen D-Aminosäuren eine Rolle spielen.
Pharmakologie
In der Pharmakologie ist this compound an der Synthese pharmakologisch relevanter Verbindungen beteiligt. Es wird in stereoselektiven Aza-Michael-Reaktionen eingesetzt, die entscheidend für die Herstellung asymmetrischer, stickstoffhaltiger heterocyclischer Gerüste sind, die in der Arzneimittelentwicklung von Bedeutung sind .
Biochemie
Die Verbindung findet Anwendung in der Biochemie, insbesondere im Studium des Aminosäurestoffwechsels und der Regulation. Sie ist Teil der Forschung zu den physiologischen Eigenschaften und der mikrobiellen Produktion von L-Prolin-Analoga, die Auswirkungen auf die Grundlagenforschung und die industrielle Anwendung haben .
Chemische Synthese
This compound ist von Bedeutung in der chemischen Synthese, wo es in spannungsinduzierten Azid-Alkin-Cycloadditionsreaktionen (SPAAC) eingesetzt wird. Diese Reaktionen sind entscheidend für die Herstellung bioorthogonaler Verknüpfungen ohne die Biotoxizität, die mit Kupferkatalysatoren verbunden ist .
Molekulare Biologie
In der Molekularbiologie ist die Rolle von this compound mit der Regulierung des Wachstums und der Entwicklung von Tieren verbunden. Es ist Teil von Studien zu den anabolen Wirkungen von Leucin auf Muskeln und andere Gewebe, einschließlich seiner Fähigkeit, die Proteinsynthese über den mTORC1-Signalweg zu stimulieren .
Medizin
Die Anwendungen der Verbindung in der Medizin umfassen Forschungen zu den therapeutischen Wirkungen der Leucin-Supplementierung auf Skelettmuskeln unter atrophischen Bedingungen. Sie wird für Therapien in Betracht gezogen, die darauf abzielen, die atrophischen Wirkungen katabolischer Zustände zu mildern .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5/h7H,6H2,1-5H3,(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDQZVYJKDSORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551211 | |
| Record name | N-(tert-Butoxycarbonyl)-3-(dimethylamino)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851653-36-6 | |
| Record name | N-(tert-Butoxycarbonyl)-3-(dimethylamino)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
